molecular formula C20H28N2O9 B3082692 Mal-PEG5-mal CAS No. 113387-03-4

Mal-PEG5-mal

Cat. No.: B3082692
CAS No.: 113387-03-4
M. Wt: 440.4 g/mol
InChI Key: DDMVLALITLUWEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG5-mal is synthesized through a series of chemical reactions involving the attachment of maleimide groups to both ends of a PEG chain. The process typically involves the following steps:

    Activation of PEG: The PEG chain is activated by reacting it with a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester.

    Attachment of Maleimide Groups: The activated PEG is then reacted with maleimide to form this compound. .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to verify the molecular weight and functional group integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG5-mal primarily undergoes bioconjugation reactions, specifically:

    Thiol-Maleimide Reaction: This is the most common reaction, where the maleimide groups react with thiol groups to form stable thioether bonds. .

Common Reagents and Conditions

Major Products

The major products of these reactions are thioether-linked conjugates, which are stable and resistant to hydrolysis. These conjugates are widely used in various applications, including drug delivery and protein modification .

Scientific Research Applications

Mal-PEG5-mal has a wide range of applications in scientific research, including:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules and materials.

    Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, enhancing their stability and functionality.

    Medicine: Employed in the development of drug delivery systems, where it helps in the targeted delivery of therapeutic agents.

    Industry: Used in the production of hydrogels and other materials with specific properties .

Mechanism of Action

The mechanism of action of Mal-PEG5-mal involves the formation of stable thioether bonds through the reaction of its maleimide groups with thiol groups. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The PEG chain provides flexibility and solubility, enhancing the overall stability and functionality of the conjugates .

Comparison with Similar Compounds

Similar Compounds

  • Mal-PEG1-mal
  • Mal-PEG2-mal
  • Mal-PEG3-mal
  • Mal-PEG4-mal
  • Mal-PEG6-mal
  • Mal-PEG8-mal
  • Mal-PEG12-mal

Uniqueness

Mal-PEG5-mal stands out due to its optimal chain length, which provides a balance between flexibility and stability. This makes it particularly suitable for applications requiring precise bioconjugation and enhanced solubility .

Properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O9/c23-17-1-2-18(24)21(17)5-7-27-9-11-29-13-15-31-16-14-30-12-10-28-8-6-22-19(25)3-4-20(22)26/h1-4H,5-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMVLALITLUWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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